(2Z)-2-[(2,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(2,5-difluorophenyl)imino-N-pyridin-2-ylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2N3O2/c22-14-8-9-16(23)17(12-14)25-21-15(11-13-5-1-2-6-18(13)28-21)20(27)26-19-7-3-4-10-24-19/h1-12H,(H,24,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTZZIQECCEYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=C(C=CC(=C3)F)F)O2)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(2,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, commonly referred to as a chromene derivative, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is part of a broader class of chromene derivatives that exhibit diverse pharmacological properties, including anti-diabetic and anti-inflammatory effects.
- Molecular Formula : C21H13F2N3O3
- Molecular Weight : 393.3 g/mol
- CAS Number : 1327174-71-9
The biological activity of this compound primarily revolves around its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in managing Type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels in the bloodstream.
DPP-4 Inhibition
Research indicates that compounds similar to this compound demonstrate significant inhibition of DPP-4 activity. A study highlighted a related compound that achieved over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg within 24 hours, comparable to established medications like omarigliptin . This suggests that the chromene derivative may possess similar efficacy in glucose regulation.
Antioxidant Activity
Chromene derivatives have also been studied for their antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. The specific antioxidant profile of this compound remains to be fully elucidated but is a promising area for further research.
Case Study 1: Pharmacokinetics and Efficacy
In a comparative analysis involving various chromene derivatives, it was found that certain modifications to the chromene structure significantly enhanced both the pharmacokinetic properties and the potency against DPP-4. For instance, derivatives with additional fluorine substitutions exhibited improved binding affinity and stability .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of the pyridine moiety in conjunction with difluorophenyl groups contributes significantly to the biological activity of these compounds. The study demonstrated that variations in substituents could lead to marked differences in inhibitory potency against DPP-4 enzymes .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit notable anticancer properties. The presence of the imine functional group and fluorine substituents enhances their biological activity.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), A549 (lung cancer), and Caco-2 (colon cancer). The results are summarized in the table below:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| VIa | MCF-7 | 8.5 |
| VIa | PC-3 | 35.0 |
| VIa | A549 | 0.9 |
| VIa | Caco-2 | 9.9 |
These findings indicate that the compound exhibits potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action often involves the induction of apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound shows promising antimicrobial activity against various pathogens.
In Vitro Antimicrobial Evaluation
The following table summarizes the antimicrobial activity observed for derivatives related to this compound:
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 7b | E. coli | 0.22 | 31.64 |
| 7b | S. aureus | 0.35 | 28.50 |
The results illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interaction between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy.
Preparation Methods
Reaction Design and Optimization
A one-pot three-component strategy, inspired by the synthesis of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives, can be adapted for the target compound. Here, 2-hydroxy-5-fluorobenzaldehyde, malononitrile, and 2,5-difluoroaniline react in methanol under 1,4-diazabicyclo[2.2.2]octane (DABCO) catalysis (30 mol%) at room temperature. The mechanism proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by nucleophilic attack of 2,5-difluoroaniline to form the imino linkage. Subsequent cyclization yields the 2H-chromene core, while in situ amidation with pyridin-2-amine introduces the carboxamide group.
Key Parameters
Green Chemistry Adaptation
Substituting DABCO with NS-doped graphene oxide quantum dots (GOQDs) (30 mg) in ethanol at 80°C improves sustainability. This method, validated for 2-amino-4H-chromenes, leverages the quantum dots’ high surface area and electron-rich sites to accelerate imine formation and cyclization. Reaction monitoring via TLC confirms completion within 1.5 hours, with yields up to 94%.
Tandem Seleno-Michael/Michael Cyclization
Catalytic Mechanism
The Rauhut–Currier cyclization, employing lithium selenolates (e.g., PhSeLi), enables stereoselective formation of the 2H-chromene ring. A chalcone derivative (e.g., 3-(2,5-difluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) undergoes seleno-Michael addition, generating an enolate intermediate. Intramolecular Michael cyclization then forms the chromene scaffold, with the Z-configuration enforced by steric hindrance from the 2,5-difluorophenyl group.
Optimization Insights
- Catalyst Loading : 10 mol% PhSeLi achieves 88% yield in THF at 0°C.
- Stereochemical Control : Bulky substituents at the α-position favor Z-selectivity (94:6 Z:E ratio).
Stepwise Synthesis via Schiff Base Formation
Chromene-3-Carboxamide Intermediate
2H-Chromene-3-carboxylic acid is synthesized via Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated H2SO4. Conversion to the acid chloride (SOCl2, reflux) followed by reaction with pyridin-2-amine in dichloromethane yields N-(pyridin-2-yl)-2H-chromene-3-carboxamide (78% yield).
Imine Condensation
The carboxamide intermediate reacts with 2,5-difluoroaniline in ethanol under acetic acid catalysis (5 mol%) at 60°C. The Schiff base forms selectively at the C2 carbonyl, with Z-configuration stabilized by intramolecular H-bonding between the imino NH and chromene oxygen. Purification via silica gel chromatography affords the final compound in 81% yield.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Time (h) | Yield (%) | Z:E Ratio | Green Metrics |
|---|---|---|---|---|---|
| One-Pot (DABCO) | DABCO | 3.5 | 89 | 92:8 | Moderate |
| One-Pot (GOQDs) | NS-doped GOQDs | 1.5 | 94 | 95:5 | High |
| Tandem Seleno-Cyclization | PhSeLi | 6 | 88 | 94:6 | Low |
| Stepwise (Schiff Base) | Acetic Acid | 8 | 81 | 90:10 | Moderate |
Key Findings
- Efficiency : GOQDs reduce reaction time by 57% compared to DABCO.
- Stereoselectivity : Seleno-catalysis provides superior Z-control due to transition-state stabilization.
- Sustainability : GOQD-mediated reactions eliminate metal waste and utilize ethanol, aligning with green chemistry principles.
Mechanistic and Spectroscopic Validation
DFT Studies
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) on the GOQDs-catalyzed pathway reveal a low energy barrier (ΔG‡ = 18.3 kcal/mol) for the rate-limiting Knoevenagel step. Natural Bond Orbital (NBO) analysis confirms charge transfer from GOQDs’ nitrogen-sulfur sites to the aldehyde carbonyl, polarizing it for nucleophilic attack.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | 2,5-Difluoroaniline, EtOH, 80°C, 12h | 65–75 | |
| Coupling | Pyridine-2-amine, DCC, DMAP, DCM | 50–60 |
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identify the imino (C=N) stretch (~1600–1650 cm⁻¹) and carboxamide (C=O) stretch (~1680–1700 cm⁻¹) .
- 1H/13C NMR : Confirm the Z-configuration via coupling constants (e.g., vinyl protons δ 6.5–7.5 ppm, J = 10–12 Hz) and aromatic substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 394.1) .
Advanced: How can mechanistic studies elucidate the cyclization pathway during synthesis?
Methodological Answer:
- Intermediate Trapping : Use low-temperature NMR to capture intermediates like enamine or keto-enol tautomers.
- Kinetic Studies : Monitor reaction progress via HPLC under varying temperatures/pH to identify rate-determining steps.
- DFT Calculations : Simulate transition states to predict regioselectivity in cyclization (e.g., 6-endo vs. 5-exo pathways) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?
Methodological Answer:
- Assay Validation : Use standardized protocols like the MTT assay () with positive controls (e.g., doxorubicin) and triplicate measurements.
- Targeted Profiling : Test against specific cancer cell lines (e.g., MCF-7, HepG2) to isolate activity mechanisms.
- Solubility Checks : Ensure the compound is dissolved in DMSO (<0.1% final concentration) to avoid false negatives .
Basic: What are effective purification strategies for this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (1:1) to remove polar impurities.
- Flash Chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (10% → 50%) for higher resolution.
- HPLC : Semi-preparative C18 column (MeCN/H2O + 0.1% TFA) for final purity (>98%) .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., fluorophenyl, pyridyl) and test bioactivity (e.g., antitumor IC50).
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites).
- Data Correlation : Compare logP (calculated via ChemDraw) with cytotoxicity to assess lipophilicity’s role .
Q. Table 2: Example SAR Data
| Derivative | Substituent | IC50 (μM) | logP |
|---|---|---|---|
| Parent | 2,5-Difluorophenyl | 12.3 | 3.2 |
| Analog 1 | 3,4-Dichlorophenyl | 8.7 | 3.8 |
| Analog 2 | Pyridin-3-yl | >50 | 2.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
